molecular formula C36H37NO9S3 B11033721 Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11033721
M. Wt: 723.9 g/mol
InChI Key: CGAPOQFAZHRSBZ-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its spiro structure, which involves a fusion of multiple rings, including dithiole and thiopyranoquinoline moieties. The presence of tert-butylbenzoyl and multiple methyl groups further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting with the preparation of key intermediates. One common approach is the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by aluminum chloride (AlCl3) as a catalyst . This step is followed by the formation of the spiro structure through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity. The use of environmentally friendly reagents and catalysts, such as scandium triflate, can also be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its spiro structure and the combination of multiple functional groups, which confer unique chemical and physical properties

Properties

Molecular Formula

C36H37NO9S3

Molecular Weight

723.9 g/mol

IUPAC Name

tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C36H37NO9S3/c1-18-11-16-22-21(17-18)23-28(35(5,6)37(22)29(38)19-12-14-20(15-13-19)34(2,3)4)47-25(31(40)44-8)24(30(39)43-7)36(23)48-26(32(41)45-9)27(49-36)33(42)46-10/h11-17H,1-10H3

InChI Key

CGAPOQFAZHRSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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